6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone

CAS No.: 284682-59-3

Cat. No.: VC16115042

Molecular Formula: C16H10I2N2O2

Molecular Weight: 516.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 284682-59-3 |

|---|---|

| Molecular Formula | C16H10I2N2O2 |

| Molecular Weight | 516.07 g/mol |

| IUPAC Name | 6,8-diiodo-3-phenacylquinazolin-4-one |

| Standard InChI | InChI=1S/C16H10I2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2 |

| Standard InChI Key | OZDNVXYFDGRXTG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

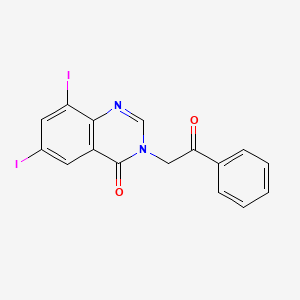

The compound’s structure features a quinazolinone core—a bicyclic system comprising fused benzene and pyrimidinone rings. At positions 6 and 8, iodine atoms replace hydrogen atoms, introducing steric bulk and electronic effects. The 3-position is substituted with a 2-oxo-2-phenylethyl group, which consists of a ketone-linked phenyl moiety (Figure 1).

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Quinazolinone (4(3H)-quinazolinone) |

| Substituents | - Iodine at C6 and C8 - 2-Oxo-2-phenylethyl group at N3 |

| Molecular formula | |

| Molecular weight | 516.07 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I |

The iodine atoms significantly influence the compound’s electronic environment, enhancing lipophilicity and potentially modulating interactions with biological targets. The phenacyl group introduces a planar aromatic system, which may participate in π-π stacking or hydrophobic interactions .

Spectroscopic Characterization

While experimental spectral data for this specific compound are scarce, analogous quinazolinones provide insights into expected patterns:

-

IR Spectroscopy: A strong absorption band near 1680–1700 cm corresponds to the carbonyl group of the quinazolinone ring . Additional peaks for C-I stretching (~500 cm) and aromatic C-H bending (~750 cm) are anticipated.

-

H NMR: Protons on the phenyl ring (δ 7.2–7.8 ppm) and the methylene group adjacent to the ketone (δ 4.5–5.0 ppm) would appear as distinct multiplets .

-

Mass Spectrometry: The molecular ion peak at m/z 516.07 confirms the molecular weight, with fragmentation patterns likely involving loss of iodine atoms (127 amu each).

Synthesis and Functionalization

Synthetic Routes

The synthesis of 6,8-diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone likely follows established quinazolinone preparation strategies, adapted for iodination and phenacyl incorporation. A plausible pathway involves:

-

Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .

-

Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce iodine at positions 6 and 8.

-

N3-Alkylation: Reaction with phenacyl bromide to attach the 2-oxo-2-phenylethyl group .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Anthranilic acid, urea, polyphosphoric acid | Form quinazolinone core |

| Iodination | ICl, CHCl₃, 0–5°C | Introduce iodine at C6 and C8 |

| Alkylation | Phenacyl bromide, K₂CO₃, DMF, 80°C | Attach phenacyl group at N3 |

Challenges in Synthesis

-

Regioselectivity: Ensuring iodination occurs exclusively at C6 and C8 requires careful control of reaction conditions, as quinazolinones can undergo electrophilic substitution at multiple positions .

-

Stability: The electron-withdrawing carbonyl group may deactivate the ring, necessitating vigorous iodinating agents.

Biological Activities and Mechanistic Insights

Hypothesized Pharmacological Effects

Quinazolinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The iodinated derivative’s potential mechanisms include:

-

Enzyme Inhibition: The planar structure may intercalate into DNA or inhibit topoisomerases, analogous to camptothecin derivatives .

-

Receptor Modulation: The phenacyl group could interact with kinase ATP-binding pockets, similar to EGFR inhibitors like gefitinib .

Table 3: Comparative Biological Activities of Quinazolinones

Research Gaps and Opportunities

No direct studies on this compound’s bioactivity exist, but its structural analogs demonstrate promising profiles. Future research should prioritize:

-

In vitro Screening: Cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

-

Molecular Docking: Simulations to predict binding affinity for kinases or DNA-associated enzymes .

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The iodine atoms serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to diverse quinazolinone libraries.

Table 4: Potential Derivitization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | 6,8-Diarylquinazolinone |

| Nucleophilic substitution | NaN₃, DMF | 6,8-Diazidoquinazolinone |

Material Science Applications

Iodine’s high atomic number makes the compound a candidate for X-ray contrast agents or scintillation materials, though this remains unexplored.

| Parameter | Detail |

|---|---|

| Purity | ≥95% (HPLC) |

| Storage | 2–8°C, protected from light |

| Handling | Use PPE; avoid inhalation |

Comparative Analysis with Halogenated Analogs

Table 6: Structural and Functional Comparison

The diiodo derivative’s larger halogen atoms and phenacyl group may enhance membrane permeability compared to chloro or bromo analogs, potentially improving bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume